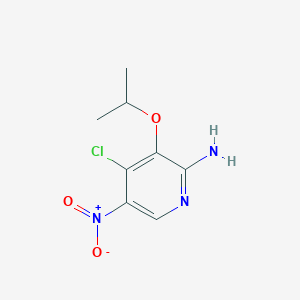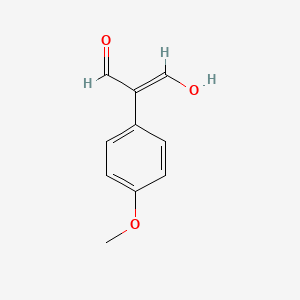
3-Hydroxy-2-(4-methoxyphenyl)acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-(4-methoxyphenyl)acrylaldehyde is an organic compound with the molecular formula C10H10O3 It is characterized by the presence of both hydroxyl and methoxy groups attached to a phenyl ring, along with an acrylaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(4-methoxyphenyl)acrylaldehyde typically involves the condensation of 4-methoxybenzaldehyde with acetaldehyde in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired acrylaldehyde product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-Hydroxy-2-(4-methoxyphenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-2-(4-methoxyphenyl)acrylic acid.
Reduction: Formation of 3-hydroxy-2-(4-methoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Hydroxy-2-(4-methoxyphenyl)acrylaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties.
作用機序
The mechanism of action of 3-Hydroxy-2-(4-methoxyphenyl)acrylaldehyde involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their activity. The acrylaldehyde moiety can undergo Michael addition reactions, forming covalent bonds with nucleophilic sites on biomolecules.
類似化合物との比較
Similar Compounds
- 3-Hydroxy-2-(4-hydroxyphenyl)acrylaldehyde
- 3-Hydroxy-2-(4-methylphenyl)acrylaldehyde
- 3-Hydroxy-2-(4-chlorophenyl)acrylaldehyde
Uniqueness
3-Hydroxy-2-(4-methoxyphenyl)acrylaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds that have different substituents on the phenyl ring.
特性
分子式 |
C10H10O3 |
|---|---|
分子量 |
178.18 g/mol |
IUPAC名 |
(E)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C10H10O3/c1-13-10-4-2-8(3-5-10)9(6-11)7-12/h2-7,11H,1H3/b9-6- |
InChIキー |
WASQXFIYEDZPDK-TWGQIWQCSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C(=C\O)/C=O |
正規SMILES |
COC1=CC=C(C=C1)C(=CO)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


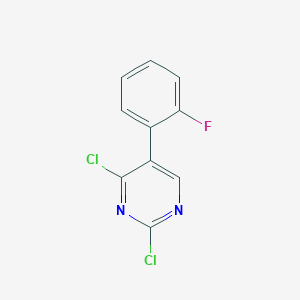
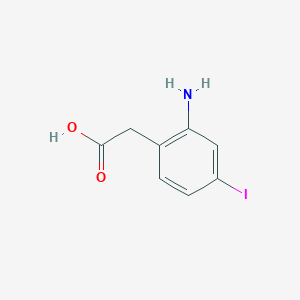
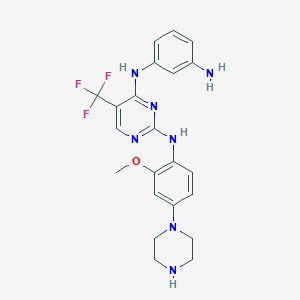
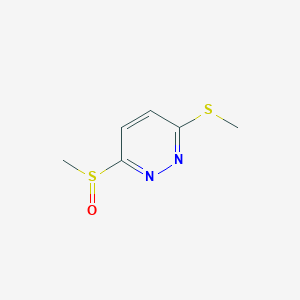
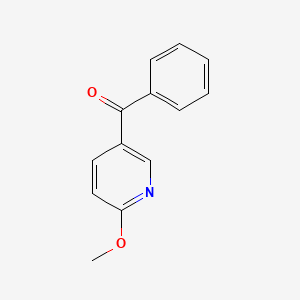

![4-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13091629.png)
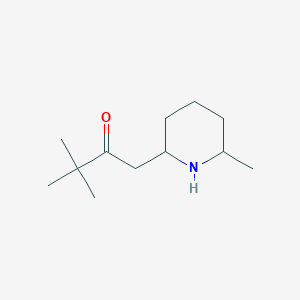
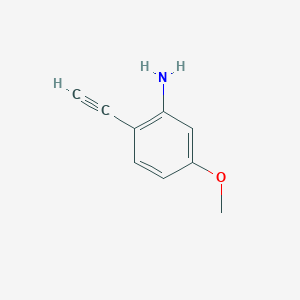
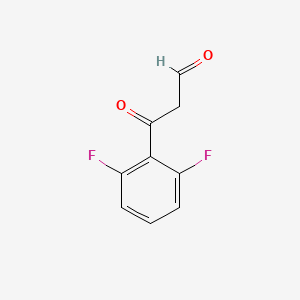
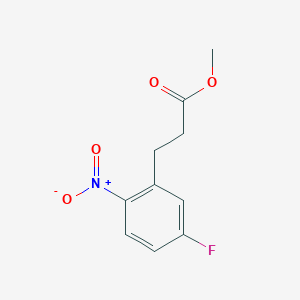
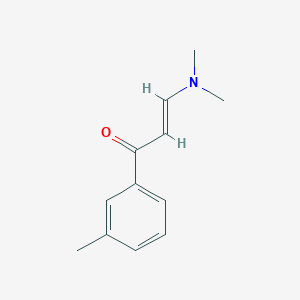
![4-Amino-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B13091653.png)
